molecular formula C15H21FN2O B7864903 (S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide

Cat. No.: B7864903
M. Wt: 264.34 g/mol
InChI Key: LLRSUAOQVYFGIS-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide derivative featuring a cyclopropyl group and a 4-fluoro-benzyl substituent on the nitrogen atom.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(13-7-8-13)9-11-3-5-12(16)6-4-11/h3-6,10,13-14H,7-9,17H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRSUAOQVYFGIS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and neuroprotective activities, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H21FN2
  • Molar Mass : 250.35 g/mol
  • CAS Number : Not specifically listed in the search results; further investigation may be required for precise identification.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been evaluated in vitro. These studies indicate that certain derivatives exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar amide structures may possess neuroprotective properties. These effects are often mediated through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

The biological activity of this compound may involve several mechanisms:

  • DNA Binding : Some structurally related compounds have demonstrated the ability to bind DNA, particularly in the minor groove, which can interfere with replication and transcription processes .
  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in tumor progression or microbial metabolism.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating a series of substituted benzimidazoles found that certain derivatives exhibited promising antitumor activity against multiple cancer cell lines. These findings suggest that modifications to the amide structure could enhance efficacy against specific tumors .
  • Antimicrobial Efficacy : Research on carboxylic acid derivatives indicated that modifications can lead to enhanced antimicrobial activity, supporting the hypothesis that this compound could similarly exhibit such properties .

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

The N-substituent (cyclopropyl, ethyl, or isopropyl) significantly influences conformational rigidity and steric interactions:

Compound Name N-Substituent Molecular Weight CAS Number Status
Target Compound Cyclopropyl ~263.3* N/A N/A
(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide Ethyl 252.33 1353994-63-4 Discontinued
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide Isopropyl N/A 1353993-42-6 Discontinued

Notes:

  • Ethyl : Increases flexibility, which may reduce binding specificity but improve solubility .
  • Isopropyl : Bulkier than cyclopropyl, possibly leading to steric hindrance in binding pockets .

Analogs with Modified Benzyl Substituents

The benzyl group’s substitution pattern (position and substituent type) alters electronic properties and lipophilicity:

Compound Name Benzyl Substituent Molecular Weight CAS Number Key Properties
Target Compound 4-Fluoro ~263.3* N/A Moderate lipophilicity, electron-withdrawing
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-Methylsulfanyl 292.44 72004-10-5 Increased lipophilicity, electron-donating (sulfur)
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide 3-Cyano N/A N/A High polarity, strong electron-withdrawing
(S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide 1-(4-Fluoro-phenyl)-ethyl N/A 1256360-18-5 Extended alkyl chain, discontinued

Notes:

  • 4-Fluoro : Balances lipophilicity and polarity, favoring membrane permeability .
  • 4-Methylsulfanyl : Enhances lipophilicity and may participate in sulfur-specific metabolic pathways .
  • Halogenated Derivatives (e.g., 2,4-dichloro in ): Increase molecular weight and lipophilicity, possibly improving target affinity but raising toxicity concerns.

Discontinued Compounds and Implications

Several analogs, such as the ethyl and isopropyl derivatives, are marked as discontinued. Potential reasons include:

  • Synthetic Challenges : Cyclopropyl groups may require specialized reagents or conditions compared to ethyl/isopropyl .
  • Pharmacokinetic Issues : Higher lipophilicity in halogenated or sulfur-containing analogs could lead to poor solubility or metabolic instability .
  • Toxicity : Dichloro-substituted benzyl groups (e.g., 2,4-dichloro) may introduce off-target effects .

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